2,6-difluoro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
Overview
Description
The compound “2,6-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a complex organic molecule that contains several functional groups and rings. It has a benzamide group (a benzene ring attached to a carboxamide), a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group (a bicyclic ring structure containing nitrogen atoms), and two fluorine atoms attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely contribute to the compound’s polarity, while the fluorine atoms would add electronegativity. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group is a bicyclic structure, which could add rigidity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group might participate in various reactions depending on the substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the benzamide group and the fluorine atoms could increase the compound’s polarity and potentially its solubility in polar solvents .Safety and Hazards
Future Directions
The future research directions for this compound would likely depend on its intended use or biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential areas of interest could include medicinal chemistry, materials science, or chemical biology .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its normal substrates
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, leading to the inhibition of cell proliferation . The downstream effects of this include the induction of apoptosis within cells .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Properties
IUPAC Name |
2,6-difluoro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-13-7-4-8-14(20)15(13)17(26)23-24-10-21-16-12(18(24)27)9-22-25(16)11-5-2-1-3-6-11/h1-10H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKSUBDFVBLBJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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